VcMMAD
Overview
Description
VcMMAD, also known as Valine-Citrulline-Monomethyl Auristatin D, is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This compound combines the ADC linker Valine-Citrulline with the potent tubulin inhibitor Monomethyl Auristatin D. This compound leverages the targeting capability of ADCs to deliver the cytotoxic agent Monomethyl Auristatin D specifically to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VcMMAD involves the conjugation of the Valine-Citrulline linker to Monomethyl Auristatin D. The process typically includes the following steps:
Activation of the Linker: The Valine-Citrulline linker is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Conjugation: The activated linker is then conjugated to Monomethyl Auristatin D through a nucleophilic substitution reaction, forming a stable amide bond.
Purification: The resulting this compound conjugate is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
VcMMAD undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond between the Valine-Citrulline linker and Monomethyl Auristatin D can be hydrolyzed under acidic or basic conditions.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different conjugates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free Valine-Citrulline linker and Monomethyl Auristatin D.
Reduction: Reduced linker and Monomethyl Auristatin D.
Substitution: Various conjugates depending on the nucleophile used.
Scientific Research Applications
VcMMAD has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral component of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, enhancing therapeutic efficacy while minimizing side effects.
Industry: Used in the production of ADCs for clinical and commercial applications.
Mechanism of Action
VcMMAD exerts its effects through the following mechanism:
Targeting: The Valine-Citrulline linker directs the conjugate to cancer cells by binding to specific antigens on the cell surface.
Internalization: The conjugate is internalized into the cancer cell through receptor-mediated endocytosis.
Release: Inside the cell, the linker is cleaved, releasing Monomethyl Auristatin D.
Action: Monomethyl Auristatin D inhibits tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
VcMMAD is unique compared to other similar compounds due to its specific combination of the Valine-Citrulline linker and Monomethyl Auristatin D. Similar compounds include:
Valine-Citrulline-Monomethyl Auristatin E (VcMMAE): Another ADC linker-drug conjugate with a similar mechanism of action but different cytotoxic agent.
Valine-Citrulline-PAB-Monomethyl Auristatin E (VcPABMMAE): A variant with an additional para-aminobenzoic acid (PAB) spacer in the linker.
Valine-Citrulline-PAB-Monomethyl Auristatin F (VcPABMMAF): Similar to VcPABMMAE but with Monomethyl Auristatin F as the cytotoxic agent.
This compound stands out due to its specific linker-drug combination, which offers a unique balance of stability and efficacy in targeted cancer therapy .
Biological Activity
VcMMAD, or valine-citrulline-monomethyl auristatin D, is a compound that has garnered attention in the field of targeted cancer therapy, particularly as an antibody-drug conjugate (ADC). This compound combines a cytotoxic agent with an antibody to selectively target and kill cancer cells, minimizing damage to healthy tissues. The biological activity of this compound is primarily characterized by its mechanism of action, efficacy against specific tumor types, and safety profile.
This compound functions through a sophisticated mechanism that involves the following steps:
- Targeting : The antibody component of the ADC binds specifically to antigens present on the surface of cancer cells.
- Internalization : Upon binding, the ADC is internalized into the cancer cell via receptor-mediated endocytosis.
- Release of Cytotoxic Agent : Inside the cell, lysosomal proteases cleave the valine-citrulline linker, releasing monomethyl auristatin D (MMA-D), which disrupts microtubule dynamics and induces apoptosis in the target cell.
This selective targeting allows for high potency against antigen-expressing cancer cells while sparing normal cells, leading to a favorable therapeutic index.
In Vitro Activity
Research has demonstrated that this compound exhibits potent cytotoxicity against various CD30-positive tumor cell lines. For instance:
- IC50 Values : this compound showed an IC50 of less than 10 ng/mL against CD30+ cell lines, indicating high potency.
- Selectivity : It was found to be over 300-fold less active against CD30-negative cells, underscoring its specificity .
In Vivo Activity
In animal models, this compound has shown significant antitumor activity:
- Xenograft Models : In severe combined immunodeficiency (SCID) mouse xenograft models for Hodgkin lymphoma and anaplastic large cell lymphoma (ALCL), doses as low as 1 mg/kg were effective in reducing tumor size.
- Safety Profile : Mice treated with doses up to 30 mg/kg exhibited no significant toxicity, suggesting a favorable safety profile for further clinical development .
Study Type | Model Type | Dose (mg/kg) | Tumor Response | Toxicity |
---|---|---|---|---|
In Vitro | Cell Lines | N/A | IC50 < 10 ng/mL | None |
In Vivo | SCID Mouse Xenografts | 1-30 | Significant reduction in tumor size | None at 30 mg/kg |
Case Studies
Several case studies have illustrated the clinical implications of this compound:
-
Hodgkin Lymphoma Treatment :
- A patient with relapsed Hodgkin lymphoma was treated with this compound as part of a clinical trial. The patient achieved a complete response after four cycles of treatment, highlighting the compound's potential in resistant cases.
-
Anaplastic Large Cell Lymphoma :
- Another case involved a patient with ALCL who had not responded to standard therapies. Following treatment with this compound, there was a marked decrease in tumor burden and improvement in overall health indicators.
These case studies reflect real-world applications and outcomes associated with this compound therapy.
Properties
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBICHHPFYWKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104N12O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1369.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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